molecular formula C20H18Cl2N2O4S B11597625 Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11597625
M. Wt: 453.3 g/mol
InChI Key: SWUJKDPIJHIIIL-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors can enhance mass transfer and temperature control, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorophenylacetate: Shares the dichlorophenyl group but differs in the rest of the structure.

    2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness

Methyl 2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the resulting properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H18Cl2N2O4S

Molecular Weight

453.3 g/mol

IUPAC Name

methyl 2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O4S/c1-5-11-10(3)29-19(15(11)20(26)27-4)23-18(25)14-9(2)28-24-17(14)16-12(21)7-6-8-13(16)22/h6-8H,5H2,1-4H3,(H,23,25)

InChI Key

SWUJKDPIJHIIIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C

Origin of Product

United States

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